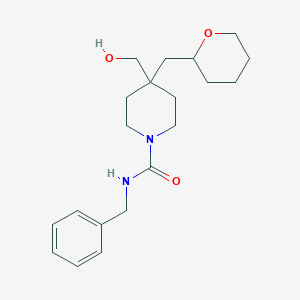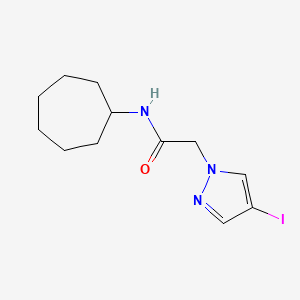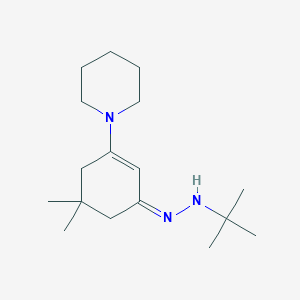![molecular formula C23H24N2O2S B6023397 {1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone, also known as MTIPP, is a potent and selective antagonist of the dopamine D3 receptor. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.
科学的研究の応用
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance abuse disorders.
In addition to its potential applications in addiction treatment, this compound has also been studied for its potential use in the treatment of schizophrenia. Dopamine dysregulation is thought to be a key factor in the development of schizophrenia, and D3 receptor antagonists like this compound may be able to modulate this dysregulation and improve symptoms.
作用機序
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways in the brain. These pathways are involved in reward and motivation, and dysfunction in these pathways has been implicated in addiction and other neurological disorders.
By blocking the D3 receptor, this compound may be able to modulate dopamine signaling in these pathways and reduce drug-seeking behavior and other symptoms associated with addiction and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in models of addiction, suggesting that it may be able to modulate reward and motivation pathways in the brain.
In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. It has been shown to reduce hyperactivity and improve cognitive function in these models, suggesting that it may be useful in the treatment of this disorder.
実験室実験の利点と制限
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the D3 receptor, which allows for more specific targeting of this receptor compared to other compounds that may interact with multiple dopamine receptors.
However, one limitation is that this compound has relatively low solubility in water, which can make it difficult to work with in some experimental settings. In addition, its potency and selectivity may make it more difficult to study in vivo compared to other compounds that interact with multiple receptors.
将来の方向性
There are a number of future directions for research on {1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone. One area of interest is in the development of more soluble analogs of the compound that may be easier to work with in experimental settings.
In addition, there is interest in exploring the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these areas.
合成法
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone can be synthesized using a multi-step process involving the reaction of 2-naphthylmagnesium bromide with 4-methyl-1,3-thiazol-5-carboxylic acid followed by the coupling of the resulting product with 3-(4-bromobenzoyl)propionic acid and piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-16-21(28-15-24-16)10-11-22(26)25-12-4-7-20(14-25)23(27)19-9-8-17-5-2-3-6-18(17)13-19/h2-3,5-6,8-9,13,15,20H,4,7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOHTGJVAHSCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
![N,N-diethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6023350.png)

![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)


![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)

![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)